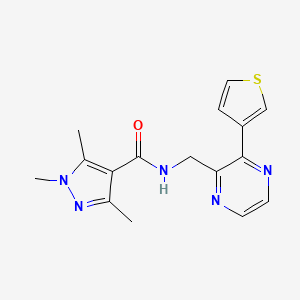
1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1,3,5-Trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide belongs to a class of compounds that have been extensively studied for their synthesis and structural characterization. Research has been conducted on the synthesis of related 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the importance of these compounds in medicinal chemistry. These structures are established based on elemental analysis and spectral data, highlighting their significance in the field of organic chemistry (Hassan, Hafez, & Osman, 2014). Additionally, the crystal structure and Hirshfeld surface analysis of similar compounds have been conducted, providing insights into their molecular interactions and stability (Prabhuswamy et al., 2016).
Cytotoxicity and Anti-Tumor Potential
These pyrazole derivatives have been evaluated for their cytotoxic activities against various cell lines. The research on their cytotoxic properties, particularly against Ehrlich Ascites Carcinoma (EAC) cells, suggests potential applications in cancer therapy (Hassan et al., 2014). Further investigations into bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, indicating their potential as anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).
Nonlinear Optical Properties and Molecular Modeling
The compound and its related derivatives have also been studied for their electronic and nonlinear optical properties through DFT calculations. Such studies are crucial for understanding the electronic structures and potential applications in materials science (Ahmad et al., 2021). The exploration of their non-linear optical properties and molecular geometries using different computational methods provides valuable information for future applications in photonics and electronics.
Antimicrobial and Antifungal Activities
Pyrazole derivatives including compounds similar to this compound have shown potential antimicrobial and antifungal activities. Studies have demonstrated their effectiveness against various bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Sowmya et al., 2018).
Applications in Arginine Methyltransferase Inhibition
Research on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are structurally related to the compound , has indicated their role as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). This suggests potential applications in epigenetic regulation and therapy (Allan et al., 2009).
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-14(11(2)21(3)20-10)16(22)19-8-13-15(18-6-5-17-13)12-4-7-23-9-12/h4-7,9H,8H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHFSAGCZNNJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)

![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)
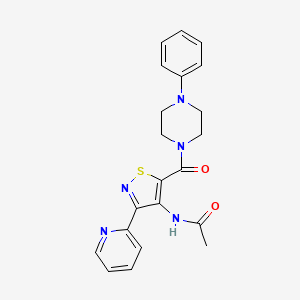
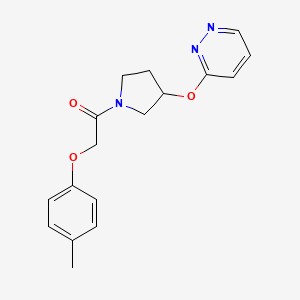
![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)
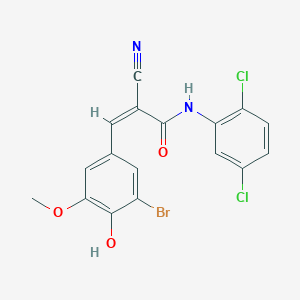
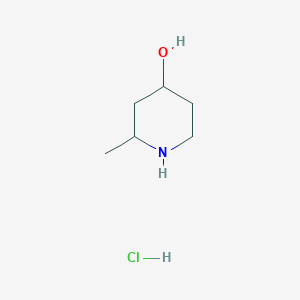
![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)


![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)